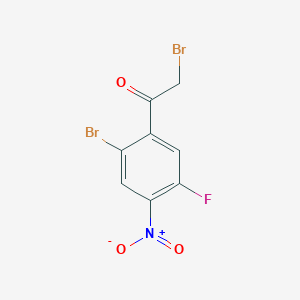
2-Bromo-5-fluoro-4-nitrophenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-4-nitrophenacyl bromide is a chemical compound with the molecular formula C8H4Br2FNO3 and a molecular weight of 340.93 g/mol . It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and nitro functional groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2-Bromo-5-fluoro-4-nitrophenacyl bromide typically involves multi-step organic reactions. One common method includes the bromination of 5-fluoro-4-nitrophenacyl bromide using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as acetic acid or dichloromethane and may involve catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
2-Bromo-5-fluoro-4-nitrophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-4-nitrophenacyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify proteins and other biomolecules through alkylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-4-nitrophenacyl bromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This alkylation can lead to modifications in the structure and function of the target molecules, affecting various biochemical pathways .
Comparación Con Compuestos Similares
2-Bromo-5-fluoro-4-nitrophenacyl bromide can be compared with other similar compounds, such as:
2-Bromo-4-nitrophenacyl bromide: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Bromo-4’-nitroacetophenone: Similar structure but different functional groups, leading to different chemical properties and uses
The presence of both bromine and fluorine atoms in this compound makes it unique and versatile for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H4Br2FNO3 |
|---|---|
Peso molecular |
340.93 g/mol |
Nombre IUPAC |
2-bromo-1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FNO3/c9-3-8(13)4-1-6(11)7(12(14)15)2-5(4)10/h1-2H,3H2 |
Clave InChI |
NCTHIKYEQPKEGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
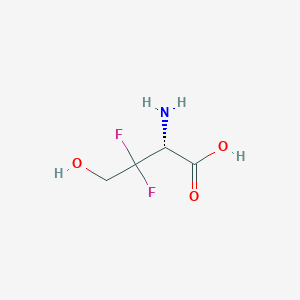
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
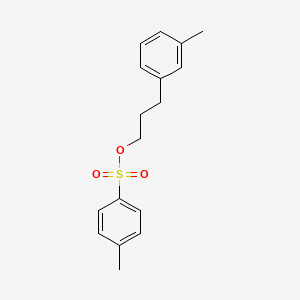

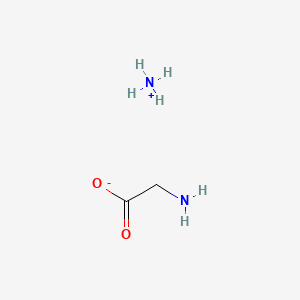
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
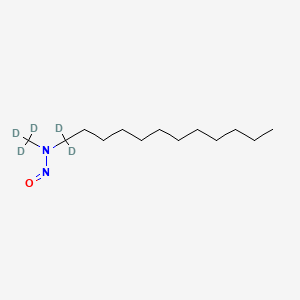
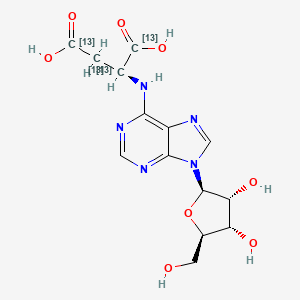

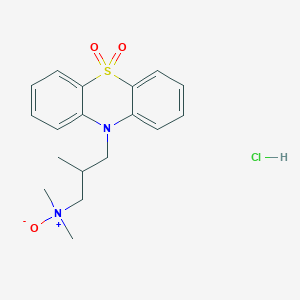
![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)

